molecular formula C9H6F2O3S B1420101 6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione CAS No. 1094476-70-6

6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione

Cat. No.: B1420101
CAS No.: 1094476-70-6
M. Wt: 232.21 g/mol
InChI Key: ZVYNFAGJGYRWSW-UHFFFAOYSA-N
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Description

6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione is a heterocyclic organic compound. It is characterized by the presence of fluorine atoms at the 6th and 7th positions, a dihydro structure at the 3rd and 4th positions, and a benzothiopyran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by cyclization to form the benzothiopyran ring. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione
  • 6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-dione

Uniqueness

6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione is unique due to its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific applications .

Properties

IUPAC Name

6,7-difluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O3S/c10-6-3-5-8(12)1-2-15(13,14)9(5)4-7(6)11/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYNFAGJGYRWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=CC(=C(C=C2C1=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione
Reactant of Route 2
6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione
Reactant of Route 3
6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione
Reactant of Route 4
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6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione
Reactant of Route 5
6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione
Reactant of Route 6
Reactant of Route 6
6,7-difluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1,4-trione

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